N-(4-fluorobenzyl)-2,4-dimethylbenzamide
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Overview
Description
“N-(4-fluorobenzyl)-2,4-dimethylbenzamide” likely belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The “4-fluorobenzyl” part indicates a benzene ring with a fluorine atom at the 4th position, and this benzene ring is connected to the rest of the molecule via a methylene (-CH2-) group .
Synthesis Analysis
While the specific synthesis process for “N-(4-fluorobenzyl)-2,4-dimethylbenzamide” is not available, similar compounds such as “N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB)” have been synthesized through multistep processes involving fluorination and amide bond formation .Scientific Research Applications
- Research Findings : A study by Fan et al. investigated the protective effects of a novel compound, Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC) , which contains FBEZF. MTC demonstrated neuroprotective effects by increasing antioxidant enzyme activity (SOD, CAT, GPx) and reducing lactate dehydrogenase (LDH) release. It also modulated apoptotic pathways and reduced endoplasmic reticulum stress, ultimately protecting neurons from ischemic injury .
- Research Findings : Researchers have studied the photolysis kinetics of FBEZF in water. Additionally, they identified degradation intermediates and proposed a mechanism for its breakdown .
Neuroprotection in Ischemic Stroke
Photolysis and Environmental Degradation
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to interact with beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease .
Mode of Action
It is plausible that it might interact with its target protein in a manner similar to other benzylamine derivatives, potentially acting as an inhibitor or modulator .
Biochemical Pathways
Given the potential interaction with beta-secretase 1, it might influence the amyloidogenic pathway involved in the pathogenesis of alzheimer’s disease .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
If it acts similarly to other benzylamine derivatives, it could potentially modulate the activity of its target protein, leading to changes in cellular function .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-3-8-15(12(2)9-11)16(19)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRGOMCGIUNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2,4-dimethylbenzamide |
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